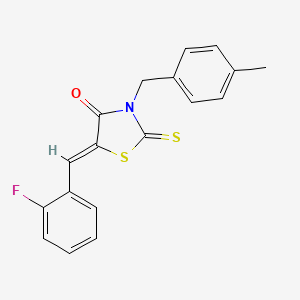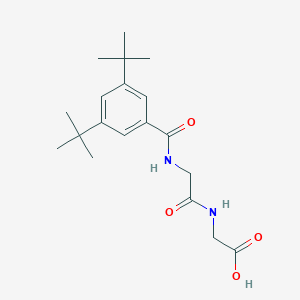
5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has gained significant attention in scientific research due to its potential in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Some of the notable scientific research applications of this compound are:
1. Anticancer Activity: 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial Activity: This compound has been reported to possess potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Anti-inflammatory Activity: 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, some studies suggest that this compound exerts its biological activity by inhibiting various enzymes, including topoisomerase II, carbonic anhydrase, and cyclooxygenase-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one are diverse and depend on the specific application. Some of the notable effects of this compound are:
1. Induction of Apoptosis: 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
2. Inhibition of Enzymes: This compound has been found to inhibit various enzymes, including topoisomerase II, carbonic anhydrase, and cyclooxygenase-2, which play critical roles in biological processes.
3. Anti-inflammatory Effects: 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one for lab experiments are:
Advantages:
1. Potent
Biologische Aktivität
This compound exhibits potent biological activity against various targets, making it a promising lead compound for drug development.
2. Easy Synthesis: The synthesis of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is relatively simple and can be carried out using readily available reagents.
Limitations:
1. Limited Solubility: This compound has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
2. Toxicity: Some studies have reported that 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one exhibits toxicity at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one. Some of the notable directions are:
1. Drug Development: This compound has shown promising activity against various targets, making it a potential lead compound for drug development.
2. Mechanistic Studies: The mechanism of action of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, and further mechanistic studies are needed to elucidate its mode of action.
3. Structure-Activity Relationship Studies: Further studies are needed to explore the structure-activity relationship of this compound and identify the key structural features responsible for its biological activity.
4. Toxicity Studies: More extensive toxicity studies are needed to determine the safety profile of this compound and identify potential side effects.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS2/c1-12-6-8-13(9-7-12)11-20-17(21)16(23-18(20)22)10-14-4-2-3-5-15(14)19/h2-10H,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDTLXWOHVKAE-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4656901.png)
![4-({2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4656909.png)


![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4656930.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-cyano-2-fluorobenzamide](/img/structure/B4656940.png)
![methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4656943.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4656951.png)
![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4656954.png)
![2-methyl-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4656959.png)
![4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline](/img/structure/B4656962.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B4656970.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4656979.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656980.png)